

Spectroscopic Profile of (R)-Leucic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-Leucic acid

Cat. No.: B556071

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-Leucic acid**, a significant metabolite of the branched-chain amino acid, leucine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and metabolomics. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The spectroscopic data for **(R)-Leucic acid** is summarized in the following tables. It is important to note that for NMR spectroscopy, the spectra of enantiomers, such as (R)- and (S)-Leucic acid, are identical when recorded in an achiral solvent. The data presented is a compilation from various sources for Leucic acid and its enantiomeric or racemic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Leucic Acid

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment	Solvent
4.22 - 4.37	m	H-2	CDCl ₃ [1]	
1.54 - 1.85	m	H-3, H-4	CDCl ₃ [1]	
0.94 - 1.00	d	H-5, H-5'	CDCl ₃ [1]	
4.04 - 4.06	t	H-2	Water (pH 7.00) [1]	
1.70 - 1.77	m	H-4	Water (pH 7.00) [1]	
1.50 - 1.53	m	H-3	Water (pH 7.00) [1]	
0.92 - 0.93	d	H-5, H-5'	Water (pH 7.00) [1]	

Table 2: ¹³C NMR Spectroscopic Data for Leucic Acid

Chemical Shift (ppm)	Assignment	Solvent
180.25	C-1 (COOH)	CDCl ₃ [1]
68.96	C-2 (CH-OH)	CDCl ₃ [1]
43.15	C-3 (CH ₂)	CDCl ₃ [1]
24.46	C-4 (CH)	CDCl ₃ [1]
23.20	C-5 (CH ₃)	CDCl ₃ [1]
21.41	C-5' (CH ₃)	CDCl ₃ [1]
185.24	C-1 (COO ⁻)	D ₂ O (pH 7.4)[2]
73.77	C-2 (CH-OH)	D ₂ O (pH 7.4)[2]
46.11	C-3 (CH ₂)	D ₂ O (pH 7.4)[2]
26.84	C-4 (CH)	D ₂ O (pH 7.4)[2]
25.54	C-5 (CH ₃)	D ₂ O (pH 7.4)[2]
23.52	C-5' (CH ₃)	D ₂ O (pH 7.4)[2]

Mass Spectrometry (MS)

Mass spectrometry data for Leucic acid indicates a molecular weight of 132.16 g/mol .[1][2] In positive ion mode using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed.

Table 3: Mass Spectrometry Data for Leucic Acid

Parameter	Value	Ionization Mode
Molecular Formula	C ₆ H ₁₂ O ₃	-
Molecular Weight	132.16 g/mol	-
Precursor m/z ([M+H] ⁺)	131.071	ESI Positive

Infrared (IR) Spectroscopy

The infrared spectrum of a carboxylic acid such as Leucic acid is characterized by a broad O-H stretching band from the carboxyl group, C-H stretching bands, and a strong C=O stretching band from the carboxyl group.

Table 4: Characteristic IR Absorption Bands for Leucic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)
2960 - 2870	Medium	C-H stretch (Alkyl)
1730 - 1700	Strong	C=O stretch (Carboxylic acid)
~1250	Medium	C-O stretch (Carboxylic acid)
~1100	Medium	C-O stretch (Alcohol)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** Approximately 5-10 mg of **(R)-Leucic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for chemical shift referencing.
- **Data Acquisition:** Standard pulse programs are used for both ¹H and ¹³C NMR experiments. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity.

- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** A dilute solution of **(R)-Leucic acid** is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with a small amount of formic acid to promote protonation.
- **Data Acquisition:** The sample solution is infused into the ESI source at a constant flow rate. The mass spectrometer is operated in the positive ion mode to detect the protonated molecule $[M+H]^+$. Data is typically acquired over a mass-to-charge (m/z) range of 50-500.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy

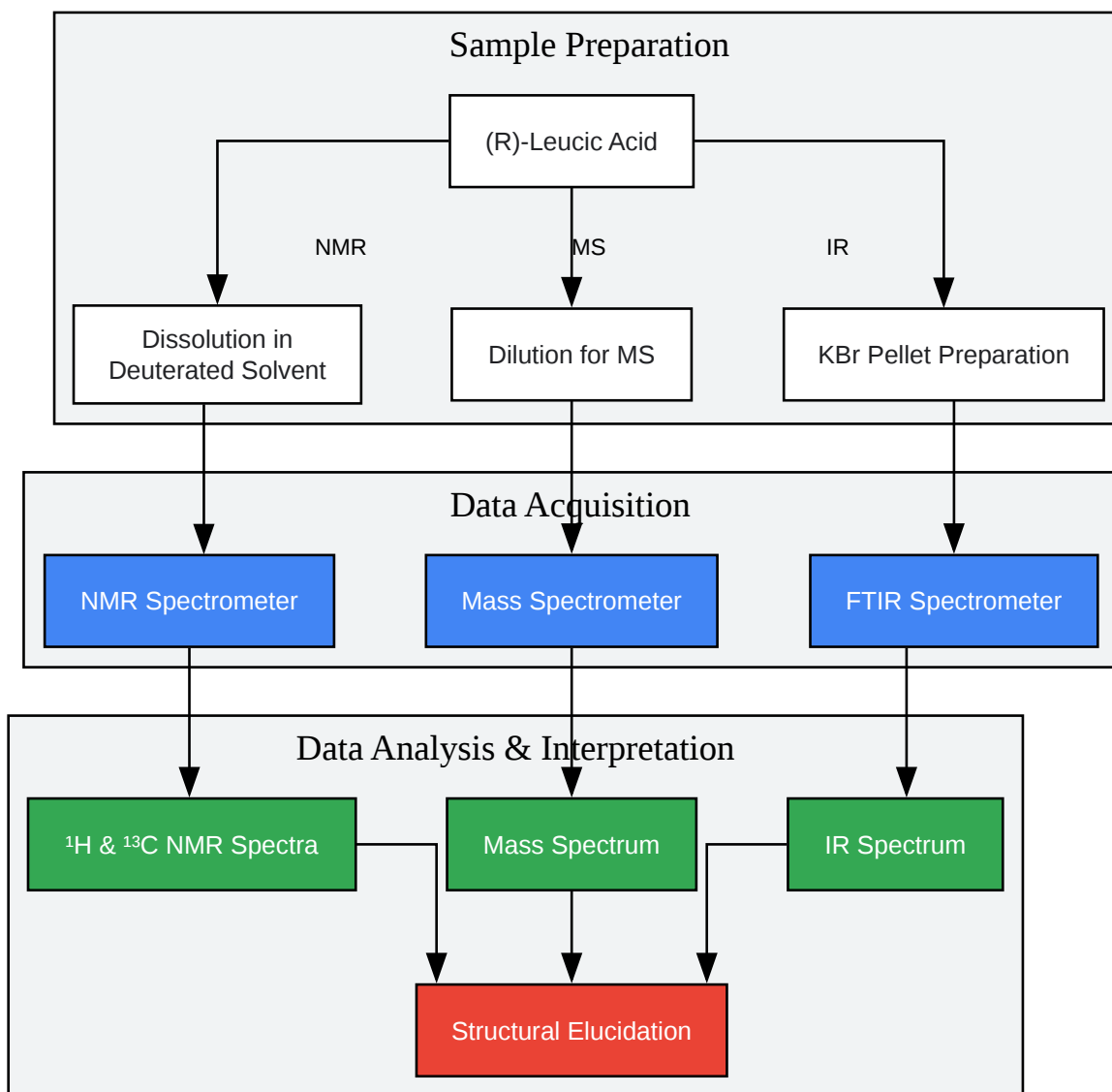
Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For solid samples like **(R)-Leucic acid**, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The positions of the absorption bands are reported in wavenumbers (cm^{-1}). The intensity and shape of the bands provide information about the functional groups.

present in the molecule.

Data Interpretation Workflow

The general workflow for the acquisition and analysis of spectroscopic data is illustrated in the following diagram.



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References

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